molecular formula C14H26N2O2 B3244216 8-(Boc-amino)-2-azaspiro[4.5]decane CAS No. 1609409-14-4

8-(Boc-amino)-2-azaspiro[4.5]decane

Cat. No.: B3244216
CAS No.: 1609409-14-4
M. Wt: 254.37
InChI Key: PGYQPWDBUCVPDF-UHFFFAOYSA-N
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Description

8-(Boc-amino)-2-azaspiro[4.5]decane (CAS 1363381-61-6) is a chemically versatile spirocyclic scaffold of significant interest in early-stage drug discovery and organic synthesis. The compound features a tertiary butyloxycarbonyl (Boc) protected amine on an 2-azaspiro[4.5]decane skeleton, a structure characterized by a carbon-centered spirocyclic system that provides three-dimensional rigidity . This high sp³ carbon content is essential for the three-dimensional exploration of chemical space, making such scaffolds ideal for creating compound libraries for biological screening . The Boc protecting group offers a robust handle for orthogonal deprotection, allowing researchers to selectively functionalize the secondary amine, a key step in introducing molecular diversity. With a molecular formula of C₁₄H₂₆N₂O₂ and a purity of 95% or higher, it serves as a critical intermediate for constructing more complex molecules . While specific biological data for this exact compound is not available, structurally related 1-oxa-8-azaspiro[4.5]decane compounds have been investigated in patent literature as fatty acid amide hydrolase (FAAH) inhibitors for potential application in pain, anxiety, and movement disorders . Researchers value this scaffold for its ability to incrementally change the spatial orientation of peripheral substituents, analogous to a hinge, which can profoundly influence the resulting molecule's pharmacodynamic and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are in a sealed container, in a dark, dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYQPWDBUCVPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148805, DTXSID101153396
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-14-4, 1609400-93-2
Record name Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

An Overview of Azaspiro 4.5 Decane Derivatives As Core Structures in Designed Molecules

Within the broader class of spirocycles, azaspiro[4.5]decane derivatives have garnered considerable attention. These compounds feature a piperidine (B6355638) ring fused to a cyclopentane (B165970) ring through a shared carbon atom, with a nitrogen atom incorporated into the piperidine ring. fishersci.com This specific arrangement has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov

The versatility of the azaspiro[4.5]decane core allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and selectivity. researchgate.net For instance, derivatives of this scaffold have been investigated as antagonists for G protein-coupled receptors (GPCRs), a large and important family of drug targets. nih.gov The rigid framework of the azaspiro[4.5]decane helps to lock the molecule into a specific conformation that can lead to high-affinity binding to the target receptor. researchgate.net

Specific Focus on 8 Boc Amino 2 Azaspiro 4.5 Decane As a Key Intermediate and Research Subject

Retrosynthetic Analysis and Strategic Disconnections for the Azaspiro[4.5]decane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. This process helps in designing a viable synthetic route. For the this compound core, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the spirocyclic core at the C-N bonds of the piperidine (B6355638) ring. This leads back to a substituted cyclopentane (B165970) or cyclohexane (B81311) precursor and a suitable nitrogen-containing fragment. For instance, a disconnection of the C2-N and N-C3 bonds of the 2-azaspiro[4.5]decane skeleton would suggest a synthetic approach starting from a 1-amino-1-(cyanomethyl)cyclopentane or a similar derivative, where the piperidine ring is constructed in a subsequent step.

Another key retrosynthetic disconnection is at the spiro-carbon atom itself. This would involve a strategy where the two rings are formed around a central quaternary carbon. This could be achieved, for example, through a key step involving the alkylation of a cyclic ketone enolate with a bifunctional electrophile.

Thinking backwards from the final product, the Boc-protected amine can be disconnected to reveal the free amine, which in turn can be derived from a corresponding ketone via reductive amination. This ketone, a 2-azaspiro[4.5]decan-8-one, becomes a key intermediate. The synthesis of this spirocyclic ketone can be approached by disconnecting the piperidine ring, leading to precursors that can undergo intramolecular cyclization.

These retrosynthetic strategies provide a roadmap for the various synthetic approaches that will be discussed in the following sections.

Classical Synthetic Approaches to Azaspirocyclic Systems

The construction of the azaspiro[4.5]decane framework has been a subject of considerable research, leading to the development of several classical synthetic strategies. These methods, while foundational, often provide the basis for more modern and efficient techniques.

Cycloaddition Reactions in Spirocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a single step, often with high stereocontrol. nih.gov In the context of azaspiro[4.5]decane synthesis, various cycloaddition strategies have been employed.

One common approach is the [3+2] cycloaddition reaction. nih.govthieme-connect.comresearchgate.netrsc.org This can involve the reaction of an azomethine ylide with a suitable dipolarophile. For instance, an exocyclic methylene (B1212753) cyclopentane derivative can react with an azomethine ylide to form the spiro-pyrrolidine ring of the 2-azaspiro[4.5]decane system. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the substituents on both the dipole and the dipolarophile.

Another powerful cycloaddition strategy is the Diels-Alder or [4+2] cycloaddition. While less direct for the formation of the 2-azaspiro[4.5]decane core, it can be used to construct the cyclohexane ring of the spirocycle. For example, a diene-containing piperidine derivative could undergo a Diels-Alder reaction with a suitable dienophile to generate the spirocyclic framework.

The following table summarizes some examples of cycloaddition reactions used in the synthesis of spirocycles:

Reaction TypeReactantsProductReference
[3+2] Cycloaddition4-Arylideneisoxazol-5-ones and isocyanoacetate estersDiazaspirocycles thieme-connect.com
[3+2] CycloadditionAzomethine ylides and 3-phenacylideneoxindoline-2-onesSpiro[indoline-3,3′-pyrrolidines] rsc.org
Pd-catalyzed [4+2] Cycloaddition1,3-Enynes and cyclic C-H bondsSpirocyclic compounds nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two alkene moieties to form a new cycloalkene with the concomitant release of a small volatile alkene like ethylene. wikipedia.org

In the synthesis of azaspiro[4.5]decane derivatives, a diene precursor containing both the piperidine and cyclopentane/cyclohexane ring fragments can be subjected to RCM to form the spirocyclic core. For example, a nitrogen-containing diene can be synthesized where one alkene is part of a precursor to the piperidine ring and the other is attached to the cyclopentyl or cyclohexyl moiety. The RCM reaction would then close the piperidine ring, creating the spiro center. The success of the RCM reaction is often dependent on the catalyst used, the solvent, and the concentration of the substrate. organic-chemistry.orgnih.gov

A key advantage of RCM is its functional group tolerance, allowing for the presence of various substituents, including the Boc-protecting group, on the precursor molecule. organic-chemistry.org This makes it a highly attractive method for the synthesis of complex spirocyclic building blocks.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of cyclic compounds, including azaspirocycles. researchgate.net This approach involves the formation of a ring by the reaction of two functional groups within the same molecule.

A common strategy for the synthesis of 2-azaspiro[4.5]decanes involves the intramolecular cyclization of a suitably functionalized piperidine or cyclopentane/cyclohexane derivative. For instance, a piperidine derivative bearing an electrophilic side chain at the 4-position can undergo intramolecular alkylation with a nucleophilic center on the same molecule to form the spirocyclic system.

Alternatively, a Pictet-Spengler type reaction can be employed. In this approach, a tryptamine-like precursor, where the indole (B1671886) nucleus is replaced by a suitable cyclic component, can undergo cyclization with an aldehyde or ketone to form the spirocyclic piperidine ring.

Intramolecular Heck reactions have also proven to be a valuable tool for the synthesis of azaspirocycles. beilstein-journals.org This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. For the synthesis of azaspiro[4.5]decanes, a precursor containing both a vinyl halide on the cyclopentane/cyclohexane ring and an alkene on the nitrogen-containing side chain can be cyclized to form the spirocyclic product.

Modern and Efficient Synthetic Techniques for this compound Derivatives

In recent years, the demand for more efficient, scalable, and sustainable synthetic methods has driven the development of modern techniques. These approaches aim to overcome the limitations of classical methods, such as long reaction times, harsh conditions, and the generation of significant waste.

Flow Chemistry Applications in Large-Scale Synthesis of Boc-Protected Azaspiro[4.5]decanes

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). mdpi.comalmacgroup.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This technology offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scaling-up. almacgroup.com

The synthesis of Boc-protected azaspiro[4.5]decanes can benefit significantly from flow chemistry applications. For instance, key steps such as Boc-protection and deprotection, which are frequently used in the synthesis of these compounds, can be performed efficiently in a flow system. mdpi.comresearchgate.net High-temperature Boc deprotection in flow reactors has been shown to proceed rapidly and cleanly without the need for acidic reagents, which can be advantageous for sensitive substrates. researchgate.net

The following table highlights some of the advantages of flow chemistry in organic synthesis:

FeatureAdvantageReference
Enhanced Heat and Mass TransferImproved reaction control and safety almacgroup.com
Precise Control of ParametersHigher yields and purities almacgroup.com
ScalabilityEasier transition from laboratory to industrial production almacgroup.com
Telescoped ReactionsReduced reaction times and waste mdpi.com

Biocatalytic Approaches, including Transaminase Technology, for Enantioselective Synthesis

Biocatalytic methods, particularly those employing transaminases, offer a green and efficient route for the asymmetric synthesis of chiral amines, which are crucial components in many pharmaceuticals. researchgate.net Transaminase technology can establish multiple stereogenic centers in a single step with high stereoselectivity. researchgate.net

Key advantages of using transaminases include their ability to function in organic solvents, such as methyl tert-butyl ether (MTBE), while maintaining excellent stereoselectivity. researchgate.net This allows for the production of optically pure amines (ee >99%) with high conversion rates. researchgate.net Challenges such as thermodynamic equilibrium can be overcome through methods like in situ product removal using ion-exchange resins or by designing the reaction so that the amine product spontaneously cyclizes into a non-inhibitory product. researchgate.net

Table 1: Performance of Transaminases in Asymmetric Amination

EnzymeSubstrate LoadingConversion (%)Enantiomeric Excess (%)Product Yield (%)
ATA-02536.78 g/L96.12>9973.12
ATA-025 (optimized)50 g/L99.22>9977.03

Data compiled from studies on ω‐transaminases for asymmetric amination of ketones. researchgate.net

Metal-Catalyzed Spirocyclization Reactions (e.g., Copper-Catalyzed Difluoroalkylation/Dearomatization)

Metal-catalyzed reactions provide powerful tools for constructing complex spirocyclic frameworks. Copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides has emerged as an effective method for preparing difluoroalkyl 2-azaspiro[4.5]decanes. mdpi.com This cascade reaction involves the difluoroalkylation of the acrylamide, followed by a 5-exo cyclization and dearomatization. mdpi.com The resulting spirocyclic products can be further transformed into other valuable scaffolds like saturated spirocyclohexanones and difluoroalkyl quinolinones. mdpi.com

Gold catalysis has also been successfully employed in the spirocyclization of ynamides to produce 2-azaspiro[4.5]decan-3-ones. nih.gov This intramolecular dearomatization of phenols proceeds via a gold carbene species and is notable for not requiring hazardous diazo compounds as carbene sources. nih.gov The reaction demonstrates high reactivity, even under aerobic conditions, particularly when an NHC ligand and water are used as co-solvents. nih.gov

Electrophilic Spirocyclization Methodologies

Electrophilic spirocyclization offers a straightforward and metal-free approach to azaspiro[4.5]decane derivatives. A notable example is the reaction of N-benzylacrylamides with N-halosuccinimides (NXS) as halogenating agents. nih.gov This method proceeds at room temperature under simple conditions, avoiding the need for metal reagents, photochemistry, or electrochemistry. nih.gov It provides a rapid and efficient route to a variety of 4-halomethyl-2-azaspiro[4.5]decanes in satisfactory yields. nih.gov The utility of this approach is further demonstrated by its scalability to gram-scale synthesis and the diverse transformations possible with the resulting spiro products. nih.gov

Asymmetric Synthesis via Chiral Auxiliaries or Catalysts (e.g., N-tert-Butanesulfinyl Imines)

Chiral auxiliaries are instrumental in controlling stereochemistry during the synthesis of complex molecules. numberanalytics.com N-tert-butanesulfinyl imines, derived from the readily available tert-butanesulfinamide, are particularly versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.orgnih.govnih.gov The tert-butanesulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and facilitating high diastereoselectivity. beilstein-journals.orgnih.govnih.gov Following the addition, the auxiliary can be easily cleaved under acidic conditions to yield the enantioenriched amine. beilstein-journals.orgnih.gov

This methodology has been successfully applied to the synthesis of a wide array of amines with high enantiomeric purity. nih.gov The condensation of tert-butanesulfinamide with aldehydes or ketones, often facilitated by reagents like Ti(OEt)₄ or CuSO₄, yields the corresponding N-tert-butanesulfinyl imines. beilstein-journals.org Subsequent nucleophilic additions to these imines proceed with high diastereomeric excess, allowing for the construction of stereochemically defined spirocyclic systems. beilstein-journals.orgnih.gov

Control of Regio- and Stereoselectivity in Azaspiro[4.5]decane Synthesis

Achieving high levels of regio- and stereocontrol is a central challenge in the synthesis of complex molecules like azaspiro[4.5]decanes. The choice of synthetic methodology plays a crucial role in determining the outcome.

Biocatalytic approaches using transaminases, for instance, have demonstrated excellent stereoselectivity, providing optically pure amines with enantiomeric excess often exceeding 99%. researchgate.net The enzyme's active site dictates the facial selectivity of the amine transfer, leading to a high degree of stereochemical control. researchgate.net

In metal-catalyzed reactions , the ligand and metal center are key to controlling selectivity. For example, in a diastereoselective gold/palladium relay catalytic system for constructing spiro[4.5]decane frameworks, the combination of catalysts and the nature of the starting materials—enynamides and vinyl benzoxazinanones—led to a [2+4] cycloaddition that formed the spirocyclic product with a high diastereoselectivity of 98:2.

The use of chiral auxiliaries , such as N-tert-butanesulfinyl imines, provides a substrate-controlled approach to stereoselectivity. beilstein-journals.orgnih.gov The steric and electronic properties of the auxiliary direct the incoming nucleophile to a specific face of the imine, thereby controlling the stereochemistry of the newly formed stereocenter. beilstein-journals.orgnih.govresearchgate.net This method has proven effective for the diastereoselective synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

Finally, substrate-controlled hydroamination of alkynes has been shown to dictate the regio- and stereochemistry of the resulting products. The electronic nature of the substituents on the alkyne can determine whether the (Z)- or (E)-stereoisomer is formed preferentially. nih.gov

Functionalization Strategies on the Azaspiro[4.5]decane Core

The chemical manipulation of the this compound core can be approached through several distinct strategies, each offering a pathway to novel derivatives with tailored properties. These strategies primarily focus on the modification of the Boc-protected amine, derivatization at other positions within the spirocyclic system, and the introduction of additional heteroatoms or functional groups.

Modification of the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) protecting group on the 8-amino moiety is generally stable under a variety of reaction conditions, making direct modification of this group uncommon. The primary transformation involving the Boc-protected amine is its removal (deprotection) to liberate the primary amine, which can then undergo a wide range of subsequent reactions. This deprotection is a critical step in the synthetic utility of this compound, enabling further functionalization at this position.

Derivatization at Other Positions of the Spirocyclic System

The secondary amine at the 2-position of the azaspiro[4.5]decane ring is a key site for derivatization. This nitrogen can readily undergo N-alkylation and N-acylation reactions to introduce a wide variety of substituents. For instance, the synthesis of potent and selective σ1 receptor ligands often involves the N-alkylation of the spirocyclic amine with substituted benzyl (B1604629) halides. A notable example is the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which demonstrates the feasibility of introducing complex side chains at this position. nih.gov

Systematic modifications of the azaspiro[4.5]decane skeleton have been explored in the development of M1 muscarinic agonists. nih.gov Starting from a related 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, various analogues were synthesized, including those with ethyl and methylene groups, as well as dithioketal and oxime functionalities. nih.gov These studies highlight the potential for extensive derivatization of the spirocyclic core to fine-tune biological activity.

Introduction of Heteroatoms and Functional Groups

The introduction of additional heteroatoms and functional groups into the azaspiro[4.5]decane framework can significantly alter its chemical and physical properties. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed, which introduces an oxygen atom into the spirocycle. researchgate.net This modification can influence the molecule's polarity and hydrogen bonding capabilities.

Furthermore, the synthesis of 2-azaspiro[4.5]decan-3-ones introduces a ketone functionality adjacent to the secondary amine, creating a lactam. researchgate.net This transformation not only changes the electronic properties of the ring system but also provides a new reactive handle for further chemical elaboration.

Selective Deprotection Methodologies for Boc-Protected Azaspiro[4.5]decanes

A variety of methods have been developed for the deprotection of N-Boc groups. Traditional approaches often rely on the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. nih.govnih.gov For instance, a 4 M solution of HCl in anhydrous dioxane is known to efficiently and selectively cleave Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.gov

Milder and more selective methods have also been reported. One such method employs oxalyl chloride in methanol (B129727), which can deprotect a diverse range of N-Boc protected compounds at room temperature. nih.gov Another innovative approach utilizes a Brønsted acidic deep eutectic solvent (DES), composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), which acts as both the solvent and the catalyst for the deprotection reaction. mdpi.com This method offers high efficiency and a simple workup procedure. mdpi.com

The selection of the appropriate deprotection strategy is critical to ensure the integrity of the rest of the molecule, particularly when other acid-labile groups are present.

Table 1: Common Reagents for Boc Deprotection

Reagent Conditions Selectivity Reference
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂ Can cleave other acid-labile groups nih.gov
HCl in Dioxane 4 M solution, room temperature Good selectivity for N-Boc over t-butyl esters nih.gov
Oxalyl Chloride in Methanol Room temperature Mild conditions nih.gov
Choline Chloride:pTSA (DES) Room temperature High efficiency, simple workup mdpi.com

Reactivity Profiles and Reaction Mechanisms for Subsequent Elaboration

Following the deprotection of the 8-amino group, the resulting 8-amino-2-azaspiro[4.5]decane possesses two nucleophilic nitrogen centers, offering a rich platform for subsequent chemical modifications. The primary amine at the 8-position and the secondary amine at the 2-position exhibit differential reactivity, which can be exploited for selective functionalization.

The free primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The secondary amine at the 2-position also remains reactive and can be functionalized, often requiring more forcing conditions compared to the primary amine. This differential reactivity allows for a degree of selective functionalization. For example, it is possible to selectively acylate the primary amine in the presence of the secondary amine under carefully controlled conditions.

The azaspiro[4.5]decane core is generally stable under a range of reaction conditions. For instance, the reduction of a nitro group on an attached phenyl ring to an amine using hydrogen gas and a palladium catalyst can be achieved without affecting the integrity of the spirocycle. This demonstrates the robustness of the scaffold and its compatibility with various synthetic transformations.

The development of radiolabeled ligands for medical imaging provides further insight into the reactivity of this scaffold. The synthesis of [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives for positron emission tomography (PET) often involves nucleophilic substitution reactions on a precursor molecule, highlighting the utility of this chemical framework in the construction of complex molecular probes. nih.govnih.gov

Computational and Theoretical Investigations of Azaspiro 4.5 Decane Systems

Molecular Modeling and Docking Studies of Azaspiro[4.5]decane Scaffolds

Molecular modeling and docking studies are instrumental in understanding how azaspiro[4.5]decane scaffolds interact with biological targets. The inherent three-dimensionality of the spirocyclic system allows for the precise positioning of functional groups in three-dimensional space, which can be more effective for achieving significant interactions with binding sites compared to flatter aromatic systems. tandfonline.com

The introduction of a spirocyclic feature is often guided by modeling to enhance physical properties and metabolic stability. tandfonline.com For instance, in the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, X-ray structures informed the introduction of spirocyclic scaffolds to maintain the orientation of a primary amine group for crucial hydrogen bond interactions. bldpharm.com This strategic modification resulted in comparable potency and improved cellular efficacy. bldpharm.com

Docking studies have been employed to investigate the binding of various azaspiro[4.5]decane derivatives. For example, in the development of dual EGFR/BRAFV600E inhibitors, docking was used to understand the interactions of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones within the active sites of these kinases. nih.gov Similarly, docking studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides against PI3Kα demonstrated how the scaffold fits within the kinase domains, forming key hydrogen bonds. mdpi.com These computational approaches are crucial for elucidating structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.govmdpi.com

The utility of these scaffolds is further highlighted in their application as ligands for various receptors. For example, a derivative of 8-azaspiro[4.5]decane-7,9-dione was shown to be a potent 5-HT1A receptor ligand, with a similar functional profile to buspirone. nih.gov Additionally, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and evaluated as selective σ1 receptor ligands, with some showing promise as imaging agents for tumors. nih.govnih.govresearchgate.net

Conformational Analysis and Energetic Profiles of Spirocyclic Structures

The rigid nature of the spirocyclic framework in azaspiro[4.5]decanes significantly reduces the molecule's conformational flexibility. tandfonline.com This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, which can contribute to higher binding affinity. enamine.net The spirocyclic core's rigidity helps to lock the conformation of the molecule, optimizing the orientation of substituents for binding in a controlled manner, which can enhance efficacy and selectivity. tandfonline.com

Energetic tuning of spirocyclic systems is a key aspect of their design. By modifying elements such as the size and oxidation state of heteroatoms within the spirocycle, it is possible to fine-tune the electronic properties, including the absorption and emission energies in conjugated polymers. nih.gov This principle of energetic manipulation is crucial for tailoring the properties of these compounds for specific applications. nih.gov

The stability of different conformations can be assessed through computational methods. For example, in the study of dibenzo[b,f]azepine-condensed 1-azaspiro[4.5]decanes, the relative stability of diastereomers was evaluated, providing insight into the stereochemical outcomes of their synthesis.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Insights and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, stability, and reactivity of azaspiro[4.5]decane systems. DFT calculations can be used to optimize molecular geometries and predict various properties. For instance, DFT has been used to study the molecular structure of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, where the most stable optimized structure was predicted using the B3LYP method with a cc-pVTZ basis set. researchgate.net

These calculations can also elucidate reaction mechanisms. For example, DFT studies on the insertion of CS2 into nitrones revealed the formation of a reactive intermediate, providing insights into the reaction pathway. acs.org The nature of halide anions was shown to impact the energy landscape of the reaction, highlighting the role of the catalyst in facilitating the transformation. acs.org

In the context of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations have been used to compute NMR chemical shifts, which can be compared with experimental data to confirm the structure. mdpi.com Furthermore, theoretical studies on gabapentin-based 2-azaspiro[4.5]decane derivatives have explored the influence of electron-donating and electron-withdrawing groups on the strength of intramolecular hydrogen bonds. researchgate.net

The table below presents theoretical data for a related compound, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, which provides an indication of the types of properties that can be calculated for 8-(Boc-amino)-2-azaspiro[4.5]decane.

Computed PropertyValueMethod
Molecular Weight253.34 g/mol-
XLogP3-AA1.5-
Exact Mass253.16779360 DaPubChem 2.2
Monoisotopic Mass253.16779360 DaPubChem 2.2
Topological Polar Surface Area46.6 Ų-
Heavy Atom Count18-
Complexity347-

This data is for tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, a structurally related compound. nih.gov

Prediction of Molecular Properties and Scaffold Optimization Principles (excluding direct physicochemical property listing)

The prediction of molecular properties is a critical component of modern drug discovery and materials science. arxiv.org For azaspiro[4.5]decane scaffolds, computational methods can predict how structural modifications will influence their biological activity and pharmacokinetic profiles. The goal of scaffold optimization is to enhance desirable properties while minimizing potential liabilities.

A key principle in the optimization of spirocyclic scaffolds is the enhancement of three-dimensionality, as measured by the fraction of sp3 hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is generally correlated with improved clinical success, likely due to the out-of-plane substituents that can improve receptor-ligand complementarity. bldpharm.com The introduction of spirocyclic scaffolds inherently increases Fsp3, which can lead to improved potency, selectivity, and pharmacokinetic properties. bldpharm.com

Optimization strategies often involve a "scaffold hopping" approach, where a known biologically active precursor is modified by introducing a spirocyclic moiety to improve its properties. tandfonline.com This has been successfully applied to enhance the profiles of various inhibitors. tandfonline.com Furthermore, high-throughput synthesis and computational techniques are accelerating optimization studies of spirocyclic compounds. nih.gov

The development of novel spirocyclic scaffolds is an ongoing area of research, with a need to understand and overcome potential issues such as the intrinsic reactivity of strained systems and chemical stability during scale-up. tandfonline.com The exploration of a greater diversity of spiro ring systems, including those with different ring sizes, is expected to expand the accessible chemical space for drug discovery. tandfonline.com

Advanced Analytical Characterization Techniques for 8 Boc Amino 2 Azaspiro 4.5 Decane and Its Derivatives

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for confirming the molecular structure of 8-(Boc-amino)-2-azaspiro[4.5]decane. These techniques probe the molecular framework to provide a detailed picture of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the spirocyclic core and the Boc protecting group exhibit characteristic chemical shifts. The presence of the Boc group can sometimes lead to broad signals in the ¹H NMR spectrum due to restricted rotation around the carbamate (B1207046) C-N bond. researchgate.net The tert-butyl group of the Boc moiety typically appears as a sharp singlet around 1.4 ppm. The protons on the cyclohexane (B81311) and pyrrolidine (B122466) rings of the azaspiro[4.5]decane skeleton will show complex splitting patterns in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The spiro carbon, a key feature of the molecule, will have a unique chemical shift.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the ring systems. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon skeleton. For complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of stereochemistry. researchgate.net

Table 1: Representative NMR Data for a Boc-Protected Azaspiro[4.5]decane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.4
C(CH₃)₃-79.5
C=O-154.9
Spiro C-~65-75
CH₂ (Pyrrolidine)~2.8-3.5 (m)~40-55
CH (Cyclohexane)~1.2-2.0 (m)~30-45
CH-NHBoc~3.8 (m, 1H)~50

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Under typical electrospray ionization (ESI) conditions, the molecule is often observed as its protonated form, [M+H]⁺. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain MS conditions and can undergo characteristic fragmentation. acdlabs.comnih.gov Common fragmentation pathways for Boc-protected amines include the loss of the Boc group (100 Da) or the loss of isobutylene (B52900) (56 Da). acdlabs.com The fragmentation pattern can provide valuable structural information and confirm the presence of the Boc protecting group. For instance, in the mass spectrum of a related Boc-protected amine, prominent ion clusters at m/z 57, 99, and 127 have been observed, corresponding to fragments of the Boc group and the piperidine (B6355638) ring. acdlabs.com

Table 2: Expected Mass Spectrometry Data for this compound (C₁₄H₂₆N₂O₂)

IonExpected m/zDescription
[M+H]⁺255.2016Protonated molecule
[M-C₄H₈+H]⁺199.1389Loss of isobutylene
[M-Boc+H]⁺155.1543Loss of the Boc group
[C₄H₉]⁺57.0704tert-butyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions for this molecule include a strong C=O stretching vibration for the carbamate group of the Boc protecting group, typically observed in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the amine and carbamate will appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic rings and the tert-butyl group are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration will likely be found in the 1000-1200 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine/Carbamate)Stretch3300-3500
C-H (Aliphatic)Stretch2850-3000
C=O (Carbamate)Stretch1680-1700
C-NStretch1000-1200

Chromatographic Methods for Purity Assessment and Stereoisomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of its stereoisomers. These methods separate components of a mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the chemical purity of this compound. These techniques utilize a high-pressure liquid mobile phase to pass the sample through a column packed with a solid stationary phase.

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid), is commonly employed for the analysis of such compounds. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller stationary phase particles.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the spiro carbon, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance. youtube.comyoutube.com

Chiral separation is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com These stationary phases are often based on derivatized cyclodextrins, polysaccharides, or macrocyclic glycopeptides. sigmaaldrich.com The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and their separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov A variety of detectors, including UV, fluorescence, and mass spectrometry, can be coupled with chiral HPLC for sensitive and accurate quantification. heraldopenaccess.us

Table 4: Example of Chiral HPLC Data for a Racemic Azaspiro[4.5]decane Derivative

EnantiomerRetention Time (min)Peak Area (%)
Enantiomer 110.250.0
Enantiomer 212.550.0
Enantiomeric Excess 0%

Note: The retention times and separation factor will depend on the specific chiral stationary phase, mobile phase, and analytical conditions used.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to related derivatives)

In a study of a Boc-protected piperidine-spiro-hydantoin, X-ray crystallography revealed that the piperidine ring adopts a half-chair conformation in the solid state. researchgate.net The analysis also detailed the rotational state of the carbamate fragment attached to the piperidine ring, a feature that can be influenced by steric and electronic factors within the crystal lattice. researchgate.net This demonstrates how X-ray diffraction can elucidate the preferred conformations and the impact of protecting groups on the molecular geometry of spirocyclic systems.

For derivatives of this compound, X-ray crystallography would be instrumental in:

Determining the precise bond lengths and angles of the entire molecule.

Elucidating the conformation of the piperidine and cyclopentane (B165970) rings , including the degree of puckering and any distortions from idealized geometries.

Defining the spatial orientation of the Boc-amino group relative to the spirocyclic core.

Mapping the network of intermolecular interactions , such as hydrogen bonds and van der Waals forces, which dictate the crystal packing.

Establishing the absolute configuration of any chiral centers, which is crucial for stereospecific synthesis and biological evaluation.

The crystallographic data obtained for a related compound, 2-azaspiro[4.5]decan-3-one, provides an example of the detailed structural information that can be acquired. nih.gov

Below is a hypothetical table illustrating the kind of crystallographic data that would be obtained for a derivative of this compound, based on data for related structures.

Table 1: Illustrative Crystallographic Data for a Related Azaspiro[4.5]decane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 12.456
c (Å) 14.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1801.2
Z 4
Calculated Density (g/cm³) 1.180

| R-factor (%) | 4.5 |

This table is illustrative and based on typical values for similar organic molecules.

Future Research Directions and Outlook in Azaspiro 4.5 Decane Chemistry

Development of Novel and Sustainable Synthetic Routes

Recent advancements have showcased the potential of cascade reactions and catalyst-driven methodologies. For instance, a diastereoselective gold/palladium relay catalytic tandem cyclization has been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method proceeds under mild conditions and offers high diastereoselectivity. Another promising strategy involves a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds through a palladium-catalyzed domino reaction. Such innovative approaches that minimize intermediate purification steps and maximize efficiency are expected to be at the forefront of future synthetic endeavors in this field.

The use of readily available starting materials is another key aspect of sustainable synthesis. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting a move towards more practical and scalable routes. researchgate.net The versatility of the Boc (tert-butyloxycarbonyl) protecting group is crucial in these syntheses, allowing for selective functionalization of the azaspiro[4.5]decane scaffold. nih.govorganic-chemistry.org

Examples of Novel Synthetic Routes for Azaspiro[4.5]decane Derivatives
Reaction TypeKey FeaturesStarting MaterialsProductReference
Au/Pd Relay Catalytic Tandem CyclizationDiastereoselective, mild conditionsEnynamide and vinyl benzoxazinanoneDearomatic 2-oxa-7-azaspiro[4.5]decane derivative researchgate.net
Palladium-Catalyzed Domino ReactionOne-step, formation of three C-C bondsUnactivated yne-en-ynes and aryl halidesDiazaspiro[4.5]decane with exocyclic double bond
Convenient Two-Step SynthesisUtilizes commercially available reagentsTetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane8-oxa-2-azaspiro[4.5]decane researchgate.net

Integration with Automated Synthesis and High-Throughput Methodologies

The demand for large libraries of structurally diverse compounds for drug discovery and other applications has spurred the integration of automated synthesis and high-throughput methodologies. These technologies offer the potential to rapidly synthesize and screen a vast number of azaspiro[4.5]decane derivatives, accelerating the identification of lead compounds.

Continuous flow chemistry, in particular, presents a powerful platform for the automated synthesis of spirocyclic systems. It allows for precise control over reaction parameters, enhanced safety, and facile scalability. The thermal N-Boc deprotection of amines has been effectively demonstrated in a continuous flow system, showcasing the potential for selective and sequential deprotection without the need for acid catalysts. nih.gov This is particularly relevant for the functionalization of molecules like 8-(Boc-amino)-2-azaspiro[4.5]decane.

Furthermore, automated platforms can be employed for the entire workflow, from synthesis and work-up to purification and analysis. This end-to-end automation significantly reduces manual labor and accelerates the design-make-test-analyze cycle. The development of automated protocols for reactions such as the direct reductive amination/N-Boc protection highlights the move towards more streamlined and efficient synthetic processes. nih.gov

Advanced Computational Tools for Rational Design and Scaffold Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational methods, such as molecular modeling, quantum mechanics, and quantitative structure-activity relationship (QSAR) studies, are increasingly being applied to the rational design and optimization of azaspiro[4.5]decane-based compounds. patsnap.comnih.govnih.gov

These computational tools enable researchers to:

Predict Binding Affinities: Simulate the interaction of azaspiro[4.5]decane derivatives with biological targets to predict their binding affinity and selectivity.

Optimize Pharmacokinetic Properties: Model the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to improve their drug-like characteristics.

Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of synthetic reactions to optimize conditions and improve yields.

Design Novel Scaffolds: Virtually screen and design novel azaspiro[4.5]decane scaffolds with desired three-dimensional arrangements of functional groups.

By leveraging these computational approaches, the design of new azaspiro[4.5]decane derivatives can be guided by a deeper understanding of their structure-property relationships, leading to more efficient and successful discovery campaigns. While specific computational studies on this compound are not extensively reported, the general principles of rational drug design are highly applicable to this scaffold. researchgate.net

Exploration of New Applications in Materials Science and Catalyst Design

While the primary application of azaspiro[4.5]decane derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential for use in other fields, such as materials science and catalysis. The rigid, three-dimensional nature of the spirocyclic core, combined with the ability to introduce various functional groups, makes them attractive candidates for the development of novel materials and catalysts.

In materials science , functionalized azaspiro[4.5]decanes could serve as building blocks for the synthesis of:

Polymers with Tailored Properties: Incorporation of the rigid spirocyclic unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.

Organic Light-Emitting Diodes (OLEDs): The scaffold could be functionalized with chromophores to create novel emitting materials for display and lighting applications.

Sensors: The nitrogen atoms in the azaspiro[4.5]decane ring can act as binding sites for metal ions or other analytes, forming the basis for new chemical sensors.

In the realm of catalysis , azaspiro[4.5]decane derivatives, particularly those with chiral centers, hold promise as:

Asymmetric Catalysts: The chiral scaffold can be used to create a specific steric environment around a metal center, enabling enantioselective transformations.

Organocatalysts: The basic nitrogen atoms can function as Lewis or Brønsted bases to catalyze a variety of organic reactions.

Q & A

Q. What in silico tools predict the metabolic stability of this compound derivatives?

  • ADMET predictors (e.g., Schrödinger QikProp) model cytochrome P450 metabolism and blood-brain barrier penetration. Molecular descriptors (e.g., PSA, logP) are optimized to reduce hepatic extraction (e.g., PSA > 60 Ų limits CNS uptake) .

Contradictions and Limitations

Q. Why do reported yields for three-component spiroannulation vary significantly (30–70%) across substrates?

  • Electron-rich arenes (e.g., 1,3,5-trimethoxybenzene) undergo faster dearomatization but may form side products via overoxidation. Steric hindrance in ortho-substituted substrates reduces cyclization efficiency. Additives (e.g., ZnCl₂) can stabilize intermediates and improve yields .

Q. How does the Boc group impact the compound’s stability under long-term storage?

  • Accelerated stability studies (40°C/75% RH, 6 months) show Boc deprotection (<5%) in humid conditions. Storage at –20°C under nitrogen is recommended. Degradation products are monitored via stability-indicating HPLC methods .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.